molecular formula C24H19ClN6O4S B15041088 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15041088
M. Wt: 523.0 g/mol
InChI Key: VGDCLPYIMVHQAS-VULFUBBASA-N
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Description

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a methoxyphenyl group

Properties

Molecular Formula

C24H19ClN6O4S

Molecular Weight

523.0 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19ClN6O4S/c1-35-20-10-7-16(8-11-20)23-28-29-24(30(23)18-5-3-2-4-6-18)36-15-22(32)27-26-14-17-13-19(31(33)34)9-12-21(17)25/h2-14H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

VGDCLPYIMVHQAS-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the condensation of the hydrazide with the nitrophenyl group under specific reaction conditions, such as the use of a suitable solvent and a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and structural features. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the triazole ring and the nitrophenyl group may confer enhanced stability and reactivity, making it a valuable compound for various applications .

Biological Activity

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H16ClN6O3S\text{C}_{23}\text{H}_{16}\text{Cl}\text{N}_{6}\text{O}_{3}\text{S}

This compound features a triazole ring, which is known for its diverse biological activities, and a nitrophenyl group that may contribute to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, in vitro tests against various bacterial strains have shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Proteus mirabilisActive at 1 mM

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For example, derivatives with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µg/mL)
H460 (Lung cancer)193.93
A549 (Lung cancer)208.58
HT-29 (Colon cancer)238.14
SMMC-7721 (Liver cancer)269

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins .

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS) and interference with DNA synthesis. The nitro group can undergo reduction to form reactive intermediates that can damage cellular macromolecules leading to cell death .

Case Studies

  • Antibacterial Efficacy : A study conducted by Shafiee et al. (2007) evaluated the antibacterial efficacy of various nitroimidazole derivatives, including those structurally related to the target compound. They found significant activity against both Gram-positive and Gram-negative bacteria using standard agar disc-diffusion methods .
  • Cytotoxicity Assessment : In another study focusing on triazole derivatives, researchers reported that certain compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

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